Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester typically involves the esterification of [2-(2-methoxyethoxy)ethoxy]acetic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to [2-(2-methoxyethoxy)ethoxy]acetic acid and ethanol in the presence of a strong acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Hydrolysis: [2-(2-methoxyethoxy)ethoxy]acetic acid and ethanol.
Transesterification: A different ester and ethanol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and as a stabilizer for nanoparticles.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester involves its interaction with various molecular targets depending on its application. For instance, in drug delivery systems, the compound can enhance the solubility and stability of drugs, facilitating their transport across biological membranes. In nanoparticle stabilization, it interacts with the surface of nanoparticles, preventing aggregation and enhancing their stability .
Comparison with Similar Compounds
Similar Compounds
[2-(2-methoxyethoxy)ethoxy]acetic acid: The parent acid of the ester.
Triethylene glycol monomethyl ether acetate: Another ester with similar structural features.
Ethyl glycolate: A simpler ester with similar functional groups.
Uniqueness
Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and reactivity properties. This makes it particularly useful in applications requiring biocompatibility and stability, such as in drug delivery and nanoparticle stabilization .
Properties
CAS No. |
146773-42-4 |
---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 2-[2-(2-methoxyethoxy)ethoxy]acetate |
InChI |
InChI=1S/C9H18O5/c1-3-14-9(10)8-13-7-6-12-5-4-11-2/h3-8H2,1-2H3 |
InChI Key |
OOSIXYVIZSFEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCOCCOC |
Origin of Product |
United States |
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